molecular formula C8H6ClIN4 B12274094 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B12274094
M. Wt: 320.52 g/mol
InChI Key: MCXDUQNYDSDTFX-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol with phosphorus oxychloride (POCl3) at elevated temperatures (around 110°C) for an extended period (approximately 16 hours) . The reaction mixture is then quenched with an aqueous sodium bicarbonate solution and extracted with ethyl acetate to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6ClIN4

Molecular Weight

320.52 g/mol

IUPAC Name

2-chloro-4-(3-iodo-1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C8H6ClIN4/c1-14-4-5(7(10)13-14)6-2-3-11-8(9)12-6/h2-4H,1H3

InChI Key

MCXDUQNYDSDTFX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)I)C2=NC(=NC=C2)Cl

Origin of Product

United States

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